3-(5-Methylfuran-2-yl)propanoic acid
Description
Contextualization within Heterocyclic Chemistry
Furan-substituted propanoic acids belong to the broad class of heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom other than carbon. Specifically, furan (B31954) is a five-membered aromatic ring containing one oxygen atom and four carbon atoms. ijabbr.com Compounds incorporating the furan ring are a cornerstone in organic and medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. researchgate.netutripoli.edu.ly The furan ring is characterized by high reactivity in electrophilic substitution reactions, which typically occur at the position adjacent to the oxygen atom (the alpha-position). ijabbr.com This reactivity, while synthetically useful, necessitates the use of mild reaction conditions to prevent polymerization. ijabbr.com
Significance of Furan Scaffolds in Molecular Design
The versatility of the furan ring allows for straightforward modification with various functional groups, leading to a diverse array of derivatives. ijabbr.com This has led to the development of furan-containing compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comresearchgate.netutripoli.edu.ly
Role of Propanoic Acid Moiety in Chemical Transformations
The propanoic acid moiety consists of a three-carbon alkyl chain terminating in a carboxylic acid functional group. This group is a weak acid, with propanoic acid itself having a pKa of 4.87, allowing it to function as a proton donor in various chemical reactions. creative-proteomics.com The carboxyl group is a site for numerous chemical transformations, most notably esterification, and serves as a key intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals. creative-proteomics.comwikipedia.orgnih.gov
The presence of the carboxyl group also allows for the formation of hydrogen bonds, which influences the solubility of the molecule and its ability to interact with biological macromolecules. creative-proteomics.com In biochemistry, propanoic acid is one of the major short-chain fatty acids (SCFAs) produced in the colon by microbial fermentation of dietary fibers and plays a role in cellular metabolism. creative-proteomics.comdrugbank.com
Overview of Research Trajectories for Furan-Containing Carboxylic Acids
Current research into furan-containing carboxylic acids is multifaceted. A significant area of focus is the synthesis of novel derivatives to explore and optimize their therapeutic potential, particularly as antimicrobial agents. utripoli.edu.lymdpi.comnih.gov For example, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their potential to suppress the growth of various pathogens. nih.govnih.gov
Another major research thrust is centered on sustainability and green chemistry. Scientists are exploring the use of biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), as renewable starting materials for the synthesis of valuable furan-based chemicals. nih.govrsc.org A prominent example is 2,5-furandicarboxylic acid (FDCA), which is being heavily investigated as a bio-based alternative to the petroleum-derived monomer terephthalic acid for the production of polyesters and other polymers. mdpi.com Additionally, the furan ring itself can be used as a synthetic surrogate for a carboxyl group, where the ring is oxidatively cleaved under mild conditions to reveal carboxylic acid functionalities in the later stages of a complex synthesis. researchgate.netosi.lv
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKLZYYMKYWZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456-08-2 | |
| Record name | 3-(5-methylfuran-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reaction Mechanisms of 3 5 Methylfuran 2 Yl Propanoic Acid
Oxidative Reactions of the Furan (B31954) Ring
The furan ring, being an electron-rich aromatic system, is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized heterocyclic derivatives.
Oxidation of the furan moiety in compounds structurally similar to 3-(5-methylfuran-2-yl)propanoic acid can yield corresponding furanones. This transformation involves the dearomatization of the furan ring. nih.gov For instance, the selective oxidative fission of the furan nucleus is a known method for synthesizing 3(2H)-furanone systems. researchgate.net The reaction proceeds through intermediates that can rearrange to form the more stable furanone structure. The specific outcome of the oxidation can be influenced by the reagents used and the reaction conditions.
Common and potent oxidizing agents are employed to effect the oxidation of the furan ring. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃), often used as chromic acid, are capable of oxidizing the furan ring in this compound. evitachem.com These strong oxidants can lead to a variety of products, including ring-opened dicarboxylic acids or other degraded fragments, depending on the severity of the reaction conditions.
Table 1: Oxidizing Agents and Their Effects on this compound
| Oxidizing Agent | Target Functional Group | Potential Products |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Furan Ring | Ring-opened dicarboxylic acids, Furanones |
| Chromium Trioxide (CrO₃) / Chromic Acid | Furan Ring | Ketones, Carboxylic acids (via ring opening) |
| m-Chloroperbenzoic acid (m-CPBA) | Furan Ring | Furanones via dearomatization nih.govresearchgate.net |
Reductive Reactions
Reductive processes can be directed at either the furan ring or the carboxylic acid group of the propanoic acid side chain, often with a high degree of selectivity based on the choice of reducing agent.
The aromatic furan ring is generally resistant to reduction under mild conditions. However, it can be reduced to the corresponding saturated tetrahydrofuran (B95107) derivative through catalytic hydrogenation. This process typically requires a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas, often under pressure. The complete saturation of the furan ring transforms the planar aromatic structure into a non-planar, five-membered cyclic ether.
The carboxylic acid functional group of the propanoic acid side chain is readily reducible to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. The reduction converts the -COOH group into a -CH₂OH group, yielding 3-(5-methylfuran-2-yl)propan-1-ol. This reaction requires strong reducing agents, as milder reagents are typically ineffective against carboxylic acids.
The choice of reducing agent is critical for controlling the outcome of the reduction of this compound.
Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. doubtnut.commasterorganicchemistry.comambeed.com It will readily convert the propanoic acid side chain to the corresponding propanol. doubtnut.com Due to its high reactivity, LiAlH₄ must be used in anhydrous ethereal solvents, and the reaction is typically followed by an acidic workup to protonate the resulting alkoxide. ambeed.com
Sodium borohydride (B1222165) (NaBH₄) is a much milder and more selective reducing agent. It is generally incapable of reducing carboxylic acids directly. researchgate.net Therefore, when this compound is treated with NaBH₄, the carboxylic acid group remains intact. However, if the carboxylic acid is first converted to a more reactive derivative, such as an ester, NaBH₄ can then be used to reduce it to the primary alcohol. researchgate.net This two-step procedure allows for the selective reduction of the side chain in the presence of other functional groups that might be sensitive to stronger reducing agents. researchgate.net
Table 2: Reducing Agents and Their Effects on this compound
| Reducing Agent | Target Functional Group | Product | Selectivity |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Propanoic Acid Side Chain | 3-(5-methylfuran-2-yl)propan-1-ol doubtnut.com | Low (highly reactive) |
| Sodium Borohydride (NaBH₄) | Propanoic Acid Side Chain (as ester) | 3-(5-methylfuran-2-yl)propan-1-ol researchgate.net | High (does not reduce carboxylic acids directly) |
| Catalytic Hydrogenation (H₂/Catalyst) | Furan Ring | 3-(5-Methyltetrahydrofuran-2-yl)propanoic acid | Targets unsaturated systems |
Substitution Reactions on the Furan Ring
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, nucleophilic substitution is generally disfavored unless the ring is activated by potent electron-withdrawing groups.
Electrophilic Substitution Pathways
Electrophilic substitution on the furan ring of this compound is predicted to occur preferentially at the vacant C4 position. The furan oxygen's lone pairs donate electron density to the ring, activating it towards electrophiles. The existing substituents, a methyl group at C5 and a propanoic acid group at C2, direct incoming electrophiles. The C5 position is already substituted. In 2,5-disubstituted furans, electrophilic attack generally occurs at the C3 or C4 positions, which are the most electron-rich. pearson.com
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comnumberanalytics.comwikipedia.orgorganic-chemistry.org For this compound, this reaction would be expected to yield 3-(4-formyl-5-methylfuran-2-yl)propanoic acid.
The mechanism proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich furan ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the aldehyde. cambridge.org
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. However, it can also be applied to electron-rich aromatic compounds like furan. adichemistry.comunacademy.comwikipedia.orgyoutube.com With formaldehyde (B43269) and a secondary amine, such as dimethylamine, this compound would likely undergo substitution at the C4 position to yield 3-(4-((dimethylamino)methyl)-5-methylfuran-2-yl)propanoic acid.
The reaction mechanism commences with the formation of an electrophilic Eschenmoser's salt (an iminium ion) from formaldehyde and the secondary amine. adichemistry.com The furan ring then acts as a nucleophile, attacking the iminium ion to form the substituted product. nih.gov
Table 1: Predicted Products of Electrophilic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
| Vilsmeier-Haack | POCl₃, DMF, then H₂O | 3-(4-formyl-5-methylfuran-2-yl)propanoic acid |
| Mannich | CH₂O, (CH₃)₂NH | 3-(4-((dimethylamino)methyl)-5-methylfuran-2-yl)propanoic acid |
Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution on the furan ring is generally challenging due to the electron-rich nature of the ring, which repels nucleophiles. edurev.inquimicaorganica.org Such reactions typically necessitate the presence of strong electron-withdrawing groups on the ring to decrease the electron density and stabilize the negatively charged intermediate (a Meisenheimer-like complex). quimicaorganica.orguoanbar.edu.iq In the case of this compound, the methyl and propanoic acid groups are not sufficiently electron-withdrawing to activate the ring towards nucleophilic attack. Therefore, direct nucleophilic substitution on the furan ring of this compound is not a readily accessible reaction pathway under standard conditions.
Substitution of the Methyl Group
The methyl group at the C5 position can undergo substitution reactions, most notably through free-radical pathways.
Free-Radical Halogenation: In the presence of UV light or a radical initiator, the methyl group of this compound can be halogenated, for instance with N-bromosuccinimide (NBS), to introduce a bromine atom. This would result in the formation of 3-(5-(bromomethyl)furan-2-yl)propanoic acid.
The mechanism for this reaction is a chain process involving three stages:
Initiation: Homolytic cleavage of the halogen-halogen bond to generate halogen radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized furfuryl radical. This radical then reacts with a halogen molecule to form the product and a new halogen radical.
Termination: Combination of two radicals to end the chain reaction. pearson.com
Acid-Base Reactivity of the Carboxylic Acid Group
The equilibrium of an acid-base reaction can be predicted by comparing the pKa values of the acid and the conjugate acid. The equilibrium will favor the side with the weaker acid (higher pKa). libretexts.org
Fundamental Principles of Electron Density in Reaction Mechanisms
The reactivity of this compound is fundamentally governed by the distribution of electron density within the molecule. The furan ring is inherently electron-rich due to the lone pairs on the oxygen atom contributing to the aromatic π-system. This high electron density is the primary reason for its susceptibility to electrophilic attack. pearson.com
Computational studies on similar furan derivatives have shown that the electron density is not uniformly distributed. mdpi.comnih.gov In 2,5-disubstituted furans, the C3 and C4 positions typically have the highest electron density, making them the most nucleophilic and thus the preferred sites for electrophilic attack. pearson.com The methyl group at C5 is an electron-donating group, which further increases the electron density of the furan ring, enhancing its reactivity towards electrophiles. The propanoic acid group at C2 has an electron-withdrawing carboxylic acid function, which can influence the electron distribution through inductive effects. The interplay of these electronic effects determines the regioselectivity of substitution reactions.
In nucleophilic substitution reactions, the lack of significant electron-deficient regions on the furan ring makes it an unfavorable substrate. For substitution of the methyl group via a free-radical mechanism, the stability of the intermediate radical is key. The formation of a furfuryl radical is stabilized by resonance, with the unpaired electron being delocalized over the furan ring, which facilitates this reaction pathway. whiterose.ac.uknih.gov
Derivatization Strategies and Analogue Synthesis
Esterification of the Carboxylic Acid Moiety
The conversion of the carboxylic acid group into an ester, known as esterification, is a fundamental derivatization strategy. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. bohrium.com The Fischer esterification method, which uses a strong acid catalyst like concentrated sulfuric acid, is a common approach. chim.it The reaction is reversible and can be driven to completion by removing the water formed during the reaction or by using an excess of the alcohol. bohrium.com
In the context of furan-containing propanoic acids, specific methods have been employed. For instance, methyl esters of various 3-(furan-2-yl)propenoic acids have been synthesized by reacting the parent acid with dimethyl sulfate (B86663) in a solution of sodium hydroxide (B78521) in methanol. chemicalbook.com This method provides an effective route to ester derivatives, which can serve as intermediates for further synthetic transformations or as final products for biological evaluation. chemicalbook.comnumberanalytics.com
Alternative esterification methods that operate under milder conditions are also available, utilizing coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or catalysts like silica (B1680970) chloride. acs.org These methods are particularly useful for substrates that may be sensitive to the harsh conditions of traditional acid catalysis. chim.itacs.org
Introduction of Diverse Functional Groups on the Furan (B31954) Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C5 position (or C2 if C5 is substituted). scribd.compharmaguideline.com This reactivity allows for the introduction of various functional groups.
The introduction of a phosphonic acid group can significantly alter a molecule's physicochemical properties. While literature specifically detailing the phosphonylation of 3-(5-methylfuran-2-yl)propanoic acid is limited, general synthetic routes for furan-containing phosphonic acids have been established.
One viable strategy involves the radical addition of bis(trimethylsiloxy)phosphine to furan derivatives containing a carbon-carbon double bond, such as trimethylsilyl (B98337) 3-(2-furyl)acrylate. chemicalbook.com This reaction yields 2-furyl-substituted alkylphosphonites, which can be subsequently converted to the desired phosphonic acids. chemicalbook.com Another approach involves the reaction of furan-2-aldehydes with amines and di(p-methylbenzyl) H-phosphonate, followed by acidic hydrolysis to yield aminophosphonic acids derived from furan. numberanalytics.com The reaction of dibenzoylethylene with phosphorus trichloride (B1173362) has also been shown to produce a furan phosphonic acid derivative, demonstrating the formation of the furan ring and incorporation of the phosphonic acid in a single process. researchgate.net These methodologies suggest plausible pathways for synthesizing phosphonic acid analogues of the target compound.
The furan ring readily undergoes a variety of electrophilic substitution reactions. scribd.comorganic-chemistry.org Because the C5 position of this compound is already occupied by a methyl group, further electrophilic attack would be directed to the C2 position, though this is sterically hindered by the propanoic acid side chain. Acylation of furan rings, for example, can be achieved using acid anhydrides or acid halides with a mild catalyst such as phosphoric acid.
The furan ring can also undergo oxidation reactions, which may lead to the formation of furanones or other oxidized derivatives. scribd.com Furthermore, while the furan ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups, the methyl group at the C5 position can potentially be a site for substitution reactions to introduce further diversity.
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
A significant synthetic advancement has been the development of methods to introduce an aryl group at the C3 position of the propanoic acid chain. A novel and effective method involves the hydroarylation of 3-(furan-2-yl)propenoic acids or their esters with arenes. chemicalbook.comresearchgate.net This reaction is conducted under superelectrophilic activation conditions, using strong Brønsted acids like triflic acid (TfOH) or Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). chemicalbook.comnumberanalytics.com
The reaction proceeds through the protonation of the starting furan acid or ester, generating highly reactive electrophilic intermediates that then react with the arene in a Friedel-Crafts-type mechanism. chemicalbook.comresearchgate.net This approach has been successfully used to synthesize a variety of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. chemicalbook.com The choice of acid catalyst can significantly influence the reaction yield, as demonstrated in the hydrophenylation of 3-(furan-2-yl)propenoic acid with benzene. numberanalytics.com
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TfOH | 0 | 2 | 45 |
| AlCl₃ | 25 | 1 | 65 |
| AlCl₃ | 25 | 4 | 47 |
| AlBr₃ | 25 | 1 | 62 |
Generation of Amino Acid Analogues (e.g., (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid)
The synthesis of non-proteinogenic amino acid analogues represents an important area of medicinal chemistry. The creation of (2R)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves incorporating an amino group at the C2 (alpha) position of the propanoic acid chain.
A typical synthetic pathway begins with commercially available 5-methylfuran and a suitable amino acid precursor. The process involves the functionalization of the furan ring to introduce the propanoic acid side chain, followed by a coupling reaction with the amino acid precursor. This coupling step often utilizes standard peptide coupling reagents like EDCI or Dicyclohexylcarbodiimide (DCC). Another reported strategy for similar structures involves the coupling of a carboxylic acid with a protected alanine (B10760859) derivative, such as 3-amino-N-Boc-d-alanine, to form the amide bond, followed by subsequent transformations to reveal the final amino acid. Purification of the final product is typically achieved through chromatography or recrystallization.
Biological Activities and Molecular Mechanistic Investigations of Furan Substituted Propanoic Acids
Interaction with Molecular Targets
While direct experimental studies on the interaction of 3-(5-Methylfuran-2-yl)propanoic acid with specific molecular targets are not extensively documented, research on analogous furan-containing compounds provides valuable insights into its potential biological activity. The structural motifs of a furan (B31954) ring coupled with a propanoic acid side chain are present in various biologically active molecules, suggesting that this compound could engage with enzymes and receptors.
Investigations into structurally similar furan derivatives have revealed their potential to interact with various enzymes. For instance, certain furan-containing chalcones have been identified as inhibitors of urease, an enzyme crucial for the survival of some pathogenic bacteria semanticscholar.org. This suggests that the furan moiety within this compound could potentially play a role in binding to enzymatic active sites. However, specific enzyme inhibition studies for this compound are not currently available in the scientific literature.
Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been synthesized and evaluated for their activity as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor nih.govfrontiersin.org. These findings indicate that the furan scaffold can be a key structural element for interaction with neurotransmitter receptors. While this compound has a different substitution pattern, the presence of the furan ring suggests a potential, yet unconfirmed, for modulation of receptor activity. Further research is necessary to determine if it interacts with NMDA or other receptors.
The biological activity of furan derivatives is often attributed to the specific binding interactions of the furan ring and its side chains with molecular targets. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking and hydrophobic interactions. The propanoic acid side chain offers a carboxyl group that can engage in ionic interactions or hydrogen bonding, which are crucial for anchoring the molecule to a biological target. In the case of NMDA receptor agonists, the interaction is highly dependent on the stereochemistry and the nature of the substituents on the propanoic acid backbone nih.govfrontiersin.org. For this compound, the interplay between the methyl-substituted furan ring and the flexible propanoic acid chain would dictate its binding affinity and specificity to any potential biological targets.
Antimicrobial Activity Studies (In Vitro)
The antimicrobial potential of furan derivatives has been an area of active investigation. While specific data for this compound is limited, studies on closely related compounds provide a basis for assessing its likely antimicrobial profile.
Research on a series of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated their activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. For many of these compounds, the minimum inhibitory concentration (MIC) against E. coli was in the range of 64 to 128 µg/mL. mdpi.com Against S. aureus, the MIC for most of the tested compounds was 128 µg/mL. mdpi.com Furthermore, propionic acid and its derivatives have been shown to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA) and exhibit broad-spectrum activity against Escherichia coli. nih.govresearchgate.net
Table 1: In Vitro Antibacterial Activity of Related Furan Propanoic Acid Derivatives
| Compound Class | Test Organism | MIC (µg/mL) |
|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64-128 mdpi.com |
The antifungal activity of furan-containing compounds has also been reported. The same study on 3-Aryl-3-(furan-2-yl)propanoic acid derivatives found that these compounds inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Another related compound, (E)-3-(Furan-2-yl)acrylic acid, has shown efficacy against various Candida species, with MIC values against Candida albicans being particularly noteworthy. nih.gov Propionic acid itself also exhibits antifungal activity against Candida albicans. nih.gov
Table 2: In Vitro Antifungal Activity of Related Furan Derivatives
| Compound/Compound Class | Test Organism | MIC (µg/mL) |
|---|---|---|
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 mdpi.com |
Occurrence, Isolation, and Proposed Biosynthetic Pathways of Furan Containing Carboxylic Acids
Isolation from Natural Sources
Furan-containing carboxylic acids and their derivatives are not synthesized by mammals but are present in various plants, algae, and microorganisms. nih.govosti.gov They are ingested by animals through their diet. osti.gov
Endophytic fungi, which reside within the tissues of living plants, are a rich source of bioactive secondary metabolites, including a variety of furan (B31954) derivatives. frontiersin.orgmdpi.com Research into these microorganisms has led to the isolation of novel compounds. For instance, a new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated from Aspergillus tubingensis, an endophytic fungus found in Decaisnea insignis. frontiersin.orginformahealthcare.com Similarly, chemical investigation of the mangrove-derived endophytic fungus Coriolopsis sp. J5 yielded six new furan derivatives, including several carboxylic acids like 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid and 5-(1-hydroxypentyl)-furan-2-carboxylic acid. mdpi.com The fungus Irpex lacteus is also known to produce various furan derivatives. nih.gov
| Fungal Endophyte | Host Organism | Isolated Furan Derivatives |
| Aspergillus tubingensis | Decaisnea insignis | 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid frontiersin.orginformahealthcare.com |
| Coriolopsis sp. J5 | Ceriops tagal (mangrove) | 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid, 5-(1-hydroxypentyl)-furan-2-carboxylic acid, and others mdpi.com |
| Irpex lacteus | Wood-decaying fungus | Various furan derivatives nih.gov |
Beyond endophytic fungi, furan-containing carboxylic acids are found in a range of natural products. Furan fatty acids (FuFAs) are notable components of the lipids in some plants, fish, and microbes. pnas.org A particularly rich source is the milky latex of the rubber tree, Hevea brasiliensis, where the furan fatty acid 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid can constitute a significant portion of the triacylglycerides. researchgate.netnih.gov This has made disposable latex gloves an accessible source for isolating this specific compound for research purposes. nih.gov
Other furan derivatives have been identified in various fungi. nih.gov For example, 5-(Hydroxymethyl)furan-2-carboxylic acid, also known as Sumiki's acid, is produced by fungi such as Aspergillus spp. and Gibberella fujikuroi. nih.gov The simplest furan carboxylic acid, 2-furoic acid, is known to form during the roasting of coffee beans and is used as a flavoring agent and preservative in some food products. wikipedia.org
Biosynthetic Pathways (Hypothesized)
The complete biosynthetic pathways for many furan-containing compounds are still under investigation, but research has outlined several hypothesized routes, particularly for furan fatty acids and simpler furan carboxylic acids.
The biosynthesis of furan fatty acids (FuFAs) is thought to follow different pathways in bacteria versus algae. nih.govosti.gov
In Bacteria: The proposed pathway in bacteria like Rhodobacter sphaeroides begins with an existing fatty acid, cis-vaccenic acid. nih.govnih.gov
Methylation: The first step is catalyzed by an S-adenosyl methionine (SAM)-dependent methylase called UfaM. This enzyme adds a methyl group to the cis-vaccenic acid chain to produce a methylated unsaturated fatty acid intermediate (11Me-12t-18:1). pnas.orgnih.gov
Desaturation: This is followed by a desaturation step to create a second double bond. nih.gov
Oxygen Incorporation & Ring Formation: Finally, an oxygen atom is incorporated, leading to the closure of the furan ring. nih.gov The enzymes responsible for the final steps, including a potential fatty acyl monooxygenase, are part of ongoing research. nih.gov
In Algae: The proposed pathway in algae is believed to start with different precursors, such as linoleic acid. osti.gov
Oxidation: A lipoxygenase enzyme catalyzes an oxidation reaction to form a hydroperoxy intermediate. osti.gov
Ring Closure: Subsequent electron shifts and rearrangement lead to the formation of the furan ring. osti.gov
| Organism Type | Proposed Precursor | Key Steps |
| Bacteria (R. sphaeroides) | cis-Vaccenic acid | Methylation (UfaM enzyme), Desaturation, Oxygen incorporation nih.govnih.gov |
| Algae | Linoleic acid | Lipoxygenase-catalyzed oxidation, Electron shifts, Ring closure osti.gov |
Simpler furan carboxylic acids, such as 2-furoic acid, can be formed as degradation products from other furan compounds. This is a key pathway in the microbial metabolism of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are common byproducts of lignocellulose processing. nih.govresearchgate.net
In bacteria like Cupriavidus basilensis, the degradation pathways for HMF and furfural converge on 2-furoic acid. nih.gov
HMF Degradation: HMF is first oxidized to its corresponding carboxylic acid, then further oxidized to 2,5-furandicarboxylic acid (FDCA). A subsequent decarboxylation step, dependent on enzymes HmfF and HmfG, removes one carboxyl group to yield 2-furoic acid. nih.govacs.org
Furfural Degradation: Furfural is directly oxidized to 2-furoic acid. nih.govresearchgate.net
From this point, the 2-furoic acid is further metabolized into primary metabolites like 2-oxoglutarate. nih.govresearchgate.net Additionally, thermal degradation processes, such as those occurring during the roasting of coffee, can lead to the formation of 2-furoic acid through the oxidation of furfuryl alcohol. nih.gov The oxidative degradation of the furan ring itself is also a known chemical pathway to produce carboxylic acids. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structure of 3-(5-Methylfuran-2-yl)propanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the methyl group, the propanoic acid chain, and the furan (B31954) ring. Based on data from structurally similar furan derivatives, the anticipated chemical shifts (δ) are outlined below.
The protons of the methyl group (H-6) attached to the furan ring are expected to appear as a singlet in the upfield region. The two methylene (B1212753) groups of the propanoic acid side chain (H-α and H-β) would appear as triplets due to coupling with each other. The two protons on the furan ring (H-3 and H-4) are expected to appear as doublets, characteristic of vicinal coupling in a furan system. The acidic proton of the carboxyl group (H-COOH) typically appears as a broad singlet at a significantly downfield chemical shift.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~6.0 | d | ~3.0 |
| H-4 | ~5.9 | d | ~3.0 |
| H-α (CH₂) | ~2.9 | t | ~7.5 |
| H-β (CH₂) | ~2.6 | t | ~7.5 |
| H-6 (CH₃) | ~2.2 | s | N/A |
| H-COOH | >10 | br s | N/A |
s = singlet, d = doublet, t = triplet, br s = broad singlet
The ¹³C NMR spectrum provides complementary information, identifying the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected. Analysis of related furan compounds allows for the prediction of the chemical shifts for the carboxylic acid carbon, the carbons of the furan ring, the aliphatic carbons of the side chain, and the methyl carbon.
The carbonyl carbon of the carboxylic acid (C=O) is expected to have the most downfield shift. The four carbons of the furan ring (C-2, C-3, C-4, C-5) will resonate in the aromatic region, with the oxygen-bound carbons (C-2 and C-5) appearing further downfield. The two methylene carbons of the propanoic chain (C-α and C-β) and the methyl carbon (C-6) will appear in the upfield aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~178 |
| C-2 | ~155 |
| C-5 | ~150 |
| C-3 | ~108 |
| C-4 | ~106 |
| C-β | ~34 |
| C-α | ~25 |
| C-6 (CH₃) | ~13 |
NMR spectroscopy is also a valuable tool for studying reaction mechanisms by detecting transient intermediates. In the synthesis of derivatives of 3-(furan-2-yl)propanoic acids, such as through hydroarylation reactions in strong Brønsted superacids like triflic acid (TfOH), NMR studies have been crucial. These studies have shown that the reactive electrophilic species are O,C-diprotonated forms of the starting furan acids. By conducting the reaction directly within an NMR tube, it is possible to observe the formation of these highly reactive cationic intermediates, providing direct evidence for the proposed reaction pathway. The significant downfield shifts of both furan ring and side-chain protons and carbons in the superacid medium confirm the formation of these carbocationic species.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The exact mass of this compound (C₈H₁₀O₃) is 154.06299 g/mol . HRMS analysis can confirm this composition by measuring the mass of various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺, to within a few parts per million (ppm) of their calculated values. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₁₁O₃]⁺ | 155.07027 |
| [M+Na]⁺ | [C₈H₁₀O₃Na]⁺ | 177.05221 |
| [M-H]⁻ | [C₈H₉O₃]⁻ | 153.05571 |
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion, providing valuable structural insights. In an MS/MS experiment, the molecular ion (e.g., m/z 155 for [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected to include:
Loss of water (-18 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 137.
Loss of the carboxyl group (-45 Da): Cleavage of the COOH group, resulting in an ion at m/z 110.
Cleavage of the side chain: Fragmentation at the bond between the furan ring and the propanoic acid side chain can lead to the formation of a methylfuran-containing cation. A characteristic fragment for a 5-methylfurfuryl cation would appear at m/z 95.
Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule, complementing the data obtained from NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiles
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For furan derivatives, GC-MS is frequently used to identify and quantify their presence in various matrices, such as food products. mdpi.comnih.gov The analysis of this compound by GC-MS would typically involve the derivatization of the carboxylic acid group, often through methylation, to form the more volatile methyl ester. This step is crucial to prevent peak tailing and improve chromatographic resolution. nih.govnih.gov
The separation is commonly achieved using a non-polar capillary column, such as an HP-5MS. mdpi.comresearchgate.net A programmed temperature gradient is employed to ensure efficient separation from other components in a mixture. A typical temperature program might start at a low temperature (e.g., 32°C), hold for several minutes, and then ramp up to a higher temperature (e.g., 200°C) to elute the compound. mdpi.com
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation. For the methyl ester of this compound, characteristic fragments would be expected from the cleavage of the furan ring and the propanoate chain. Key fragments would likely include the molecular ion peak (M+), a peak corresponding to the loss of a methoxy (B1213986) group (-OCH3), and fragments characteristic of the substituted furan ring.
| Parameter | Condition |
|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 280 °C |
| Temperature Program | Initial 32°C (4 min), ramp 20°C/min to 200°C, hold 3 min mdpi.com |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Product Characterization
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the analysis of less volatile or thermally sensitive compounds like carboxylic acids, offering high sensitivity and selectivity. mdpi.com This technique is well-suited for characterizing this compound directly from reaction mixtures or biological samples without the need for derivatization. nih.gov
In a typical LC-MS/MS workflow, the compound is first separated using reverse-phase high-performance liquid chromatography (HPLC). The separation is usually performed on a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com
After separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, detecting the deprotonated molecule [M-H]⁻. In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions. These specific precursor-to-product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and quantitative accuracy. mdpi.com For this compound, fragmentation would likely involve cleavage at the carboxylic acid group and within the side chain.
| Parameter | Condition |
|---|---|
| LC Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (gradient elution) nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | m/z 153.05 |
| Potential Transitions | Monitoring fragmentation of the precursor ion for quantitative analysis |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features: the carboxylic acid, the furan ring, and the alkyl chain.
The most prominent feature would be the very broad absorption band for the O-H stretching vibration of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found between 1725 and 1700 cm⁻¹. docbrown.infomdpi.com
The furan ring contributes several characteristic peaks. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹ (around 3125 cm⁻¹). researchgate.net C=C stretching vibrations within the furan ring typically appear in the 1600-1500 cm⁻¹ region. researchgate.net Furthermore, C-H out-of-plane bending vibrations of the substituted furan ring would produce strong signals in the fingerprint region below 900 cm⁻¹. globalresearchonline.net The aliphatic C-H stretching vibrations from the propanoic acid chain and the methyl group would be observed in the 2975-2845 cm⁻¹ range. docbrown.info
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300–2500 (broad) | O-H Stretch | Carboxylic Acid docbrown.info |
| ~3125 | C-H Stretch (aromatic) | Furan Ring researchgate.net |
| 2975–2845 | C-H Stretch (aliphatic) | Propanoic chain, Methyl group docbrown.info |
| 1725–1700 (strong) | C=O Stretch | Carboxylic Acid docbrown.info |
| ~1500-1600 | C=C Stretch | Furan Ring researchgate.net |
| < 900 | C-H Out-of-plane Bend | Furan Ring globalresearchonline.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the 5-methylfuran ring system. Furan and its derivatives exhibit strong absorption in the UV region due to π→π* electronic transitions. globalresearchonline.netresearchgate.net
The parent furan molecule has an absorption maximum (λmax) at a short wavelength. The presence of substituents on the furan ring, such as the methyl and propanoic acid groups, typically causes a bathochromic shift (a shift to longer wavelengths). The π→π* transition is the most prominent electronic transition for this type of compound. globalresearchonline.netresearchgate.net The analysis is usually performed in a non-polar solvent like ethanol (B145695) or methanol. The spectrum would be expected to show a strong absorption band in the lower UV range.
| Parameter | Value | Assignment |
|---|---|---|
| λmax | ~220-240 nm (estimated) | π→π* transition globalresearchonline.net |
| Solvent | Methanol or Ethanol | Standard for UV-Vis analysis of organic compounds researchgate.net |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for both the purification of this compound after synthesis and its quantitative analysis in various samples.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of moderately polar, non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. pensoft.net
A typical setup would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The mobile phase is often a mixture of water (buffered or acidified, e.g., with phosphate (B84403) buffer or formic acid) and an organic modifier like acetonitrile or methanol. pensoft.netresearchgate.net Isocratic or gradient elution can be used to achieve the desired separation. Detection is commonly performed using a UV detector set to the absorption maximum (λmax) of the furan ring, providing high sensitivity and specificity. pensoft.net This method allows for accurate quantification and assessment of purity.
Gas Chromatography (GC) is a standard technique for separating and analyzing compounds that can be vaporized without decomposition. As noted previously, the analysis of carboxylic acids like this compound by GC often requires a derivatization step to convert the acid into a more volatile ester (e.g., methyl ester). nih.gov
The separation of the derivatized analyte is typically performed on a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5MS). mdpi.comacs.org A flame ionization detector (FID) can be used for quantification, offering a wide linear range and high sensitivity for organic compounds. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions and is used for identification by comparing it to that of a known standard.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of organic molecules, including furan (B31954) derivatives. mdpi.comresearchgate.net DFT calculations focus on the electron density to determine the ground-state properties of a molecule.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-(5-Methylfuran-2-yl)propanoic acid, experimental crystal structure data provides a valuable reference for computationally optimized parameters. researchgate.net
DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles in the gas phase or in solution. mdpi.com The optimized geometry reveals key structural features, such as the planarity of the furan ring and the conformational flexibility of the propanoic acid side chain. The carboxylic acid group, in particular, can adopt different orientations, with intermolecular hydrogen bonding playing a significant role in the solid state. researchgate.net
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=C (furan) | 1.35 - 1.37 | |
| C-O (furan) | 1.36 - 1.38 | |
| C-C (side chain) | 1.51 - 1.54 | |
| C=O (carboxyl) | 1.20 - 1.22 | |
| C-O (carboxyl) | 1.34 - 1.36 | |
| C-C-O (furan ring) | 106 - 110 | |
| O-C=O (carboxyl) | 123 - 126 |
Understanding the electronic structure is key to predicting a molecule's reactivity. Various analytical tools are used to dissect the distribution and energy of electrons.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For furan derivatives, the HOMO is typically localized over the electron-rich furan ring, while the LUMO may be distributed over other parts of the molecule, depending on substituents. mdpi.com
Molecular Electrostatic Potential (MEP) : The MEP map is a visual tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the most negative regions are expected around the oxygen atoms of the furan ring and the carbonyl group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. ustc.edu.cn
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) : NBO analysis provides a detailed picture of bonding by localizing molecular orbitals into lone pairs, and bonding and anti-bonding orbitals. It is used to study charge transfer, hyperconjugation, and delocalization of electrons within the molecule. acadpubl.euyoutube.com The stabilization energies calculated from NBO analysis can quantify interactions, such as the delocalization of lone pair electrons from the furan oxygen into the ring's π-system. acadpubl.eunih.gov NPA is a method derived from the NBO framework to calculate the charge distribution on each atom.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) : ELF and LOL are functions that provide a measure of electron localization in a molecule, allowing for a clear distinction between core electrons, covalent bonds, and lone pairs. cam.ac.ukwikipedia.org High values of ELF (approaching 1.0) indicate regions where electrons are highly localized, such as in covalent bonds or as lone pairs on heteroatoms like oxygen. researchgate.netjussieu.fr These analyses provide a chemically intuitive picture of the electron distribution.
Reduced Density Gradient (RDG) : The RDG is a function of the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs) such as van der Waals forces, hydrogen bonds, and steric repulsion. jussieu.frresearchgate.netchemrxiv.org Plotting the RDG against the electron density reveals characteristic spikes that correspond to different types of interactions, which can then be mapped onto the molecular structure. mdpi.com
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 | Electron-donating ability |
| ELUMO (eV) | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) (eV) | 5.3 | Chemical reactivity and stability |
| Dipole Moment (Debye) | 2.5 | Molecular polarity |
Theoretical vibrational spectra (Infrared and Raman) can be simulated from the second derivatives of the energy with respect to atomic positions. These calculations yield harmonic vibrational frequencies and intensities. Comparing the simulated spectra with experimental data allows for a precise assignment of vibrational modes to specific atomic motions, such as C-H stretching, C=O stretching of the carboxylic acid, and ring breathing modes of the furan moiety. iosrjournals.orgchemrxiv.org Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the agreement with experimental results. mit.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. epstem.net Theoretical chemical shifts are calculated for the optimized molecular geometry and are then compared to experimental values, often showing a strong linear correlation. researchgate.net This comparison can confirm structural assignments and help understand how the electronic environment influences the chemical shift of each nucleus.
Mulliken population analysis is a method to estimate the partial atomic charges on each atom in a molecule from the molecular orbital wavefunctions. wikipedia.orguni-muenchen.de Although it has known limitations, such as strong basis set dependency, it provides a qualitative picture of the charge distribution. uni-muenchen.descience.gov In this compound, this analysis would show significant negative charges on the electronegative oxygen atoms and positive charges on the hydrogen atoms and adjacent carbon atoms, reflecting the polar nature of the C-O and O-H bonds. youtube.com
Molecular Dynamics Simulations (Potential for similar compounds)
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For compounds similar to this compound, MD simulations are valuable for studying a range of phenomena. For instance, simulations of furan-based polymers (resins) are used to predict their mechanical and thermal properties by modeling processes like polymerization and pyrolysis. psu.eduresearchgate.netresearchgate.net MD can also be used to study the non-adiabatic dynamics of furan itself upon electronic excitation, revealing complex reaction pathways. nih.gov Furthermore, simulations can explore how these molecules interact with surfaces, solvents, or biological macromolecules, providing a dynamic view of intermolecular forces and conformational changes that govern their macroscopic behavior.
Reactivity Parameter Calculations
Reactivity parameters derived from conceptual Density Functional Theory (DFT) are crucial for predicting how a molecule will behave in a chemical reaction. These descriptors, including the electrophilicity index, global hardness, and chemical potential, are calculated based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Electrophilicity Index
The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons, quantifying its propensity to act as an electrophile. It is a valuable parameter for understanding polar reactions, where a higher electrophilicity index indicates a greater capacity for electrophilic behavior. The index is calculated from the electronic chemical potential (μ) and chemical hardness (η). A comprehensive review of the scientific literature reveals that while DFT studies have been conducted on various furan derivatives, specific calculations for the electrophilicity index of this compound have not been reported.
| Parameter | Value | Reference |
|---|---|---|
| Electrophilicity Index (ω) | Data not available in published literature | N/A |
Global Hardness and Chemical Potential
Global hardness (η) and chemical potential (μ) are fundamental concepts in DFT that help describe a molecule's stability and reactivity. Chemical potential measures the tendency of electrons to escape from a system, while global hardness quantifies the resistance to a change in electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard" and is generally less reactive, whereas a "soft" molecule with a small energy gap is more reactive.
Despite the utility of these parameters, specific theoretical calculations to determine the global hardness and chemical potential for this compound are not present in the available scientific literature. Such studies on related furan derivatives have been performed, but the data is specific to the exact molecular structures investigated.
| Parameter | Value | Reference |
|---|---|---|
| Global Hardness (η) | Data not available in published literature | N/A |
| Chemical Potential (μ) | Data not available in published literature | N/A |
Thermodynamic Property Predictions
The prediction of thermodynamic properties is essential for understanding the stability, energy content, and phase behavior of a chemical compound. These values are critical for process design, safety analysis, and thermochemical calculations.
Enthalpies of Formation (Condensed and Gaseous States)
The standard molar enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a key measure of a compound's energetic stability. While experimental and computational studies have determined the enthalpies of formation for many organic molecules, including some furan and pyrrole (B145914) derivatives, specific values for this compound in either its condensed (solid or liquid) or gaseous state have not been reported in the scientific literature.
| Parameter | Value (kJ/mol) | Reference |
|---|---|---|
| ΔfH° (condensed) | Data not available in published literature | N/A |
| ΔfH° (gaseous) | Data not available in published literature | N/A |
Enthalpies of Sublimation and Vaporization
The enthalpy of sublimation (ΔsubH°) is the heat required to transform one mole of a substance from a solid to a gaseous state, while the enthalpy of vaporization (ΔvapH°) is the heat needed for the liquid-to-gas phase transition. These values are crucial for understanding phase equilibria and are related to the strength of intermolecular forces. A thorough search of chemical databases and literature indicates that experimentally determined or theoretically predicted values for the enthalpies of sublimation and vaporization of this compound are currently unavailable.
| Parameter | Value (kJ/mol) | Reference |
|---|---|---|
| Enthalpy of Sublimation (ΔsubH°) | Data not available in published literature | N/A |
| Enthalpy of Vaporization (ΔvapH°) | Data not available in published literature | N/A |
Standard Statistical Thermodynamic Functions (e.g., Heat Capacity, Entropy, Enthalpy)
Standard statistical thermodynamic functions, such as heat capacity (Cp), entropy (S°), and enthalpy (H°), describe how the energy of a system changes with temperature. These functions are derived from the vibrational, rotational, and translational motions of the molecule and are fundamental for chemical process modeling and understanding reaction equilibria. Computational methods can predict these properties with high accuracy. However, a detailed literature search did not yield any published studies that report the calculated standard statistical thermodynamic functions for this compound.
| Parameter | Value | Reference |
|---|---|---|
| Heat Capacity (Cp) | Data not available in published literature | N/A |
| Entropy (S°) | Data not available in published literature | N/A |
| Enthalpy (H°) | Data not available in published literature | N/A |
Studies on Cationic Intermediates using DFT
Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the reaction mechanisms involving furan derivatives, particularly in acid-catalyzed reactions where cationic intermediates are key. Research on compounds structurally related to this compound, such as 3-(furan-2-yl)propenoic acids, provides significant insights into the likely cationic species formed during their chemical transformations.
In reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong Brønsted superacid like triflic acid (TfOH), DFT calculations have been used to investigate the reactive electrophilic species. researchgate.net The studies suggest that the reaction proceeds through O,C-diprotonated forms of the starting furan acids or esters. researchgate.net This protonation occurs at the carbonyl oxygen and the furan ring, leading to the formation of highly reactive cationic intermediates. The subsequent hydroarylation of the carbon-carbon double bond is driven by these electrophilic species. researchgate.net
The stability and reactivity of these cationic intermediates are influenced by the electronic properties of the furan ring and its substituents. The furan moiety, being an electron-rich aromatic system, can stabilize a positive charge through resonance. This inherent property of furan is crucial for the progression of electrophilic addition reactions. DFT-based analyses of global and local reactivity descriptors, such as Fukui functions, have shown that furan acts as a nucleophilic electron donor. mdpi.com This tendency to donate electrons facilitates interactions with electrophilic species and the formation of cationic intermediates. mdpi.com
The frontier molecular orbitals (HOMO and LUMO) are central to understanding the reactivity of these molecules. nih.gov The HOMO energy is indicative of the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. nih.gov For furan derivatives, the distribution and energy of the HOMO are critical in determining the site of electrophilic attack and the stability of the resulting cation.
While direct DFT studies on the cationic intermediates of this compound are not extensively documented, the principles derived from related furan compounds are applicable. The presence of the methyl group at the 5-position of the furan ring in this compound is expected to further stabilize any cationic intermediate due to its electron-donating inductive effect.
Table 1: Calculated Parameters for Furan Derivatives from DFT Studies
| Parameter | Description | Significance in Cationic Intermediate Stability |
| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Higher proton affinity at specific sites (e.g., furan ring carbons, carbonyl oxygen) indicates more favorable formation of cationic species. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy generally correlates with a greater tendency to donate electrons and react with electrophiles to form cations. nih.gov |
| NBO Charges | Natural Bond Orbital charges on atoms. | Distribution of positive charge in the cationic intermediate can be analyzed to determine its stability and the most likely structures. |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for a reaction step. | Lower activation energies for the formation of specific cationic intermediates indicate more favorable reaction pathways. pku.edu.cn |
Investigation of Nonlinear Optical Properties (Potential for derivatives with extended conjugation)
The field of nonlinear optics (NLO) explores the interaction of intense light with materials to produce new optical effects, and organic molecules with specific structural features are promising candidates for NLO applications. nih.gov Furan-containing compounds have been a subject of interest in this area due to the electron-donating nature of the furan ring, which can be incorporated into donor-π-acceptor (D-π-A) molecular architectures known to enhance NLO responses. globethesis.com
Theoretical investigations using DFT and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the NLO properties of molecules. nih.gov These studies typically calculate key parameters such as the first hyperpolarizability (β), a measure of the second-order NLO response. For a molecule to exhibit a significant NLO response, it often requires a large change in dipole moment upon electronic excitation, which is facilitated by intramolecular charge transfer (ICT). nih.gov
Derivatives of this compound could be engineered to possess significant NLO properties by introducing electron-withdrawing groups and extending the π-conjugated system. The existing structure provides a furan ring as a potential π-bridge or donor component. By modifying the propanoic acid moiety or the methyl group, or by introducing substituents on the furan ring, it is possible to create molecules with enhanced ICT and consequently, larger hyperpolarizability.
For instance, creating a derivative where the propanoic acid is converted into part of a larger conjugated system connected to a strong electron-acceptor group could lead to a potent NLO chromophore. The furan ring would serve as an efficient π-linker, facilitating charge transfer from a donor group (which could be another part of the molecule or the furan ring itself) to the acceptor group.
Studies on other furan-based systems have demonstrated the viability of this approach. For example, chromophores containing conjugating bridges of furan have been designed and shown to possess large static second-order polarizability (β₀) values when calculated using DFT methods. globethesis.com The incorporation of furan units into oligomeric chains with other aromatic systems like thiophene (B33073) has also been explored to tune the electronic and optical properties for photovoltaic applications, which share common principles with NLO materials. arxiv.org
The relationship between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for NLO properties. nih.gov A smaller HOMO-LUMO energy gap generally leads to easier electronic transitions and can result in a larger hyperpolarizability. nih.gov By extending the conjugation of this compound derivatives, it is possible to decrease this energy gap and enhance the NLO response.
Table 2: Key Parameters for Evaluating NLO Properties from Computational Studies
| Parameter | Symbol | Description | Importance for NLO Properties |
| First Hyperpolarizability | β | A tensor quantity that measures the second-order NLO response of a molecule. | A larger β value indicates a stronger NLO response, which is desirable for applications like frequency doubling. |
| HOMO-LUMO Energy Gap | ΔE | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller energy gap is often associated with higher polarizability and a larger NLO response. nih.gov |
| Dipole Moment Change | Δμ | The change in dipole moment between the ground and excited electronic states. | A significant change in dipole moment upon excitation is a key indicator of strong intramolecular charge transfer and a large β value. |
| Maximum Absorption Wavelength | λmax | The wavelength at which the molecule absorbs light most strongly, corresponding to the HOMO-LUMO transition. | This parameter is related to the HOMO-LUMO gap and helps characterize the electronic structure of the NLO chromophore. |
Academic Research Applications of Furan Substituted Propanoic Acids
Building Blocks in Complex Molecule Synthesis
The furan (B31954) scaffold is a key building block in medicinal chemistry and organic synthesis. nih.gov Furan-substituted propanoic acids serve as valuable starting materials for constructing more complex molecular architectures. The furan ring can act as a diene in Diels-Alder reactions, a powerful method for forming six-membered rings and accessing complex polycyclic systems. numberanalytics.comwikipedia.org This reactivity allows chemists to convert relatively simple, biomass-derived furans into intricate structures found in natural products and pharmaceuticals. wikipedia.orgacs.org
Furthermore, the propanoic acid side chain offers multiple points for chemical modification. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the carbon backbone can undergo various transformations. For instance, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, demonstrating their utility in Friedel-Crafts type reactions. mdpi.comnih.gov This versatility makes furan-propanoic acids and their relatives adaptable synthons for creating diverse chemical libraries. nih.gov
Probes for Reaction Mechanism Elucidation
Furan derivatives are increasingly being developed as chemical probes to investigate and discover natural products and to study reaction mechanisms. nih.gov A chemical probe containing both a UV-tag and a mass-tag has been designed to covalently attach to furan rings via a [4+2] Diels-Alder cycloaddition under mild conditions. nih.gov This strategy helps in the identification of furan-containing moieties within complex mixtures, such as crude cell supernatants. nih.gov
The reactivity of the furan ring itself is a subject of mechanistic studies. For example, the hydroarylation of 3-(furan-2-yl)propenoic acids is believed to proceed through O,C-diprotonated intermediates under superelectrophilic activation, a hypothesis supported by NMR and DFT studies. mdpi.comnih.gov Additionally, furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes. nih.gov The furan-containing derivative 5-(fur-2-yl)-2'-deoxyuridine was identified as a promising candidate due to its emission quantum efficiency and sensitivity to its microenvironment, making it useful for studying nucleic acids. nih.gov
Precursors for Specialty Chemical Development
Furan compounds derived from biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), are considered crucial platform chemicals for the synthesis of a wide array of specialty chemicals. rsc.orgmdpi.com These precursors are the starting point for producing a range of furan derivatives with significant industrial applications. researchgate.net For example, furfural is a precursor to furfuryl alcohol, which is used in traditional furan resins for foundries, and 2-methyltetrahydrofuran, a bio-based solvent used in the pharmaceutical industry. researchgate.netfuran.com
The transformation of these basic furans into more functionalized molecules like 3-(5-Methylfuran-2-yl)propanoic acid expands their utility. These propanoic acid derivatives can be used to create polymers, resins, solvents, and adhesives. mdpi.com The chemical industry is gradually shifting from crude oil to biomass as a primary resource, with biorefineries replacing traditional petroleum refineries. rsc.org In this new paradigm, furan platform chemicals are essential for the economic synthesis of a spectacular range of specialty compounds. rsc.org
| Furan Precursor | Derived Specialty Chemical | Primary Application |
| Furfural | Furfuryl Alcohol | Furan resins, Foundry sands |
| Furfural | 2-Methyltetrahydrofuran | Bio-based solvent, Alternative fuels |
| Furfural | Furoic acid | Chemical intermediate |
| Furfural | Tetrahydrofurfuryl Alcohol | Agrochemicals, Cleaning products |
Data sourced from International Furan Chemicals BV. furan.com
Biochemical Study Reagents for Enzyme and Biomolecule Interactions
Furan-containing compounds are important reagents for studying biochemical processes, particularly enzyme interactions and metabolic activation. The biotransformation of molecules with a furan ring often involves oxidation by cytochrome P450 enzymes. globethesis.comnih.gov This metabolic activation can generate highly reactive electrophilic intermediates, such as epoxides or cis-enediones, which can then react with cellular nucleophiles like proteins and DNA. nih.gov Studying these interactions is crucial for understanding the mechanisms of toxicity and enzyme inactivation induced by certain furans. globethesis.com
The furan moiety also plays a direct role in binding to enzyme active sites. For example, the natural compound Pinoresinol, which contains a furan ring, was identified as a potent inhibitor of pancreatic lipase. mdpi.com Molecular modeling showed that the furan moiety forms a hydrogen bond with the backbone of a key amino acid (PHE77) in the enzyme's active site, highlighting the importance of the furan structure for specific biomolecular recognition. mdpi.com Such compounds serve as valuable tools for probing enzyme structure and function.
Development of Novel Therapeutic Lead Compounds based on Furan Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents with a wide range of biological activities. ijabbr.comorientjchem.orgijabbr.com Its electron-rich nature, aromaticity, and ability to be easily functionalized make it an attractive core for designing new drug candidates. nih.govijabbr.com Furan derivatives have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com
Recent research has focused on the synthesis and antimicrobial activity of derivatives of furan-propanoic acids. In one study, a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives were synthesized and tested for their biological activity. mdpi.com Several of these compounds demonstrated significant antimicrobial effects. nih.gov
| Organism | Activity | Concentration |
| Candida albicans | Good antimicrobial activity | 64 µg/mL |
| Escherichia coli | Suppressive activity | 64 µg/mL |
| Staphylococcus aureus | Suppressive activity | 64 µg/mL |
Antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. Data sourced from MDPI and PubMed. mdpi.comnih.gov
This research underscores the potential of furan-propanoic acid scaffolds as a basis for developing new therapeutic lead compounds to combat microbial infections. mdpi.comnih.gov
Platform Chemicals from Biomass Conversion
The transition to a sustainable chemical industry relies heavily on the conversion of biomass into versatile platform chemicals. rsc.org Furanics, such as furfural and 5-hydroxymethylfurfural (HMF), are among the most significant platform compounds produced from the dehydration of C5 and C6 sugars derived from cellulose (B213188) and hemicellulose. acs.orghse.ru These molecules serve as foundational materials for a bio-based economy, providing a renewable alternative to petroleum-based feedstocks. rsc.orgmdpi.com
This compound and related compounds are second-generation platform chemicals, synthesized from primary furanics like furfural. mdpi.comresearchgate.net The chemical transformations required to produce these value-added molecules are a major focus of green chemistry research. rsc.orghse.ru Developing efficient catalytic pathways to convert biomass-derived furans into a wide range of chemicals is essential for creating sustainable supply chains for everything from fuels and plastics to pharmaceuticals. rsc.orgacs.org The study of these furanic building blocks, including their synthesis, reactivity, and potential environmental impact, is critical to realizing the full potential of biorefineries. rsc.org
Environmental Fate and Degradation Pathways of Furanic Compounds
Hydrothermal Conversion Mechanisms
Under conditions of elevated temperature and pressure in aqueous environments, furanic compounds can undergo hydrothermal conversion. This process involves a series of reactions that lead to the breakdown of the furan (B31954) ring and the formation of various smaller molecules. nih.govacs.orgnih.gov For 3-(5-Methylfuran-2-yl)propanoic acid, these mechanisms would be initiated by the inherent instability of the furan moiety under such conditions.
The initial and rate-determining step in the hydrothermal degradation of furanic compounds is often the acid-catalyzed hydrolytic opening of the furan ring. researchgate.netacs.orgchemtube3d.com In an aqueous medium, protonation of the furan ring, typically at the α-carbon position, facilitates a nucleophilic attack by a water molecule. This leads to the formation of unstable cyclic hemiacetals or furanols. researchgate.netacs.org Subsequent protonation of the ring oxygen in these intermediates triggers the opening of the five-membered ring, yielding open-chain dicarbonyl compounds. researchgate.netacs.org
In the case of this compound, the hydrolytic ring-opening would result in the formation of a substituted 1,4-dicarbonyl compound. The presence of the methyl group at the 5-position and the propanoic acid side chain at the 2-position would influence the specific structure of this intermediate. The reaction is generally catalyzed by acidic conditions. researchgate.net
Table 1: Key Steps in Hydrolytic Ring-Opening of Furanic Compounds
| Step | Description | Resultant Intermediate |
| 1. Protonation | An acidic proton from the aqueous medium protonates the furan ring, typically at the Cα position. | Protonated furan |
| 2. Nucleophilic Attack | A water molecule attacks the protonated furan ring. | Cyclic hemiacetal (furanol) |
| 3. Ring Opening | Subsequent protonation of the ring oxygen leads to the cleavage of the C-O bond. | Open-chain 1,4-dicarbonyl compound |
This table is based on general mechanisms of furan hydrolysis and is applicable to this compound.
Following the formation of open-chain dicarbonyl intermediates, these molecules can undergo further reactions, notably aldol (B89426) condensation. nih.govacs.orgnih.gov These reactions can occur both intermolecularly (between two separate molecules) and intramolecularly (within the same molecule). researchgate.netchemistrysteps.comlibretexts.orgkhanacademy.org
Intermolecular Aldol Condensation: The dicarbonyl intermediates can react with other carbonyl-containing molecules or with unreacted furanic compounds, leading to the formation of larger polymeric structures, often referred to as humins. nih.govacs.org This process is a significant pathway for the conversion of soluble furanic compounds into solid byproducts.
Intramolecular Aldol Condensation: If the dicarbonyl intermediate has an appropriate chain length, it can undergo an internal cyclization reaction. chemistrysteps.comlibretexts.org This typically leads to the formation of five- or six-membered cyclic compounds, which are thermodynamically more stable. For the degradation products of this compound, intramolecular aldol condensation could lead to the formation of various cyclic ketones or aldehydes.
Carbon-carbon bond cleavage is another significant reaction pathway in the hydrothermal degradation of furanic compounds and their intermediates. nih.govnih.gov These reactions can lead to the formation of smaller, more volatile organic compounds. C-C cleavage often occurs in the dicarbonyl intermediates formed from ring-opening, particularly at positions adjacent to the carbonyl groups (α- and β-dicarbonyl structures), which weaken the C-C bond. researchgate.net This fragmentation can result in the formation of smaller carboxylic acids, aldehydes, and ketones. In the context of drug metabolism, C-C bond cleavage reactions are also known to be catalyzed by enzymes like cytochrome P450s. nih.gov
Oxidative Degradation in Environmental Systems
In the presence of atmospheric or aquatic oxidants, furanic compounds are susceptible to oxidative degradation. Key environmental oxidants include hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). acs.org These highly reactive species can initiate the breakdown of the furan ring, leading to a variety of degradation products.
The reaction of furans with hydroxyl radicals, a dominant oxidant in the atmosphere, typically proceeds via the addition of the radical to the furan ring, forming an adduct. acs.org This adduct is highly unstable and can undergo further reactions, including ring-opening, to form unsaturated dicarbonyls and other oxygenated products. acs.org Ozonolysis of furan derivatives also leads to ring cleavage and the formation of aldehydes, carboxylic acids, and Criegee intermediates. researchgate.net The presence of substituents on the furan ring, such as the methyl and propanoic acid groups in this compound, will influence the rate and pathway of oxidative degradation.
Identification of Intermediate Degradation Products
The degradation of furanic compounds results in a complex mixture of intermediate products. The specific intermediates formed depend on the degradation pathway (hydrothermal vs. oxidative) and the reaction conditions.
Table 2: Potential Intermediate Degradation Products of this compound
| Degradation Pathway | Potential Intermediate Products |
| Hydrothermal Conversion | Substituted 1,4-dicarbonyl compounds, cyclic ketones/aldehydes (from intramolecular aldol condensation), smaller carboxylic acids and aldehydes (from C-C cleavage), humins (from intermolecular aldol condensation). |
| Oxidative Degradation | Unsaturated dicarbonyls, smaller carboxylic acids (e.g., formic acid, acetic acid), aldehydes, and other oxygenated derivatives. |
This table is a generalized representation based on the known degradation of furanic compounds.
For instance, the microbial degradation of furanic aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is known to proceed through initial oxidation to the corresponding carboxylic acids, such as 2-furoic acid and 2,5-furandicarboxylic acid, respectively. nih.govresearchgate.netcolab.wsnih.gov These are then further metabolized, often involving ring-opening, to join central metabolic pathways. While this compound already possesses a carboxylic acid moiety, its furan ring remains susceptible to similar enzymatic attacks, potentially leading to hydroxylated intermediates before ring cleavage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-Methylfuran-2-yl)propanoic acid, and what catalysts are effective in cyclization steps?
- Methodological Answer : A common approach involves cyclization of precursor ketones or aldehydes using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) has been used to cyclize hydroxy acids into substituted furan-propanoic acid derivatives, yielding structurally related compounds (e.g., 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid) . For furan ring formation, precursor molecules like 6-methyl-5-hepten-2-one can be functionalized and cyclized under controlled acidic conditions. Reaction optimization should focus on temperature (e.g., 0–25°C) and catalyst stoichiometry to minimize side reactions.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the furan ring (δ 6.0–7.5 ppm for aromatic protons) and propanoic acid backbone (δ 2.5–3.5 ppm for methylene groups).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–260 nm) for purity assessment. Adjust mobile phase pH (e.g., 0.1% trifluoroacetic acid) to enhance resolution .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can detect the deprotonated molecular ion [M-H]⁻ for accurate mass verification.
Advanced Research Questions
Q. How can quantum chemical computations (e.g., DFT) predict the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, similar furan derivatives have been modeled to assess substituent effects on ring strain and acid dissociation constants (pKa). These computations guide experimental design, such as predicting regioselectivity in derivatization reactions .
Q. How should researchers address contradictions in reported biological activity data for furan-containing propanoic acids?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or metabolite interference. To resolve this:
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for metabolic degradation via LC-MS profiling .
- Comparative Studies : Benchmark against structurally related compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) to isolate substituent-specific effects .
Q. What experimental strategies optimize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C and monitor via HPLC to identify decomposition products (e.g., decarboxylation or furan ring opening) .
- pH Sensitivity : Test solubility and stability in buffered solutions (pH 2–9). Acidic conditions may protonate the carboxylic acid group, reducing reactivity, while alkaline conditions could hydrolyze the furan ring .
Data Analysis and Experimental Design
Q. How can researchers validate the purity of synthetic batches when scaling up production?
- Methodological Answer :
- Combined Techniques : Use differential scanning calorimetry (DSC) to detect polymorphic impurities and gas chromatography (GC) for volatile byproducts.
- Batch Comparison : Statistically analyze retention time reproducibility across HPLC runs (RSD < 2%) and NMR integral consistency for key protons .
Q. What metabolic pathways should be considered when evaluating the in vivo behavior of this compound?
- Methodological Answer :
- Phase I Metabolism : Screen for cytochrome P450 (CYP450) oxidation of the furan ring using liver microsomes. Monitor metabolites via LC-MS/MS.
- Phase II Conjugation : Assess glucuronidation/sulfation of the carboxylic acid group using UDP-glucuronosyltransferase (UGT) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
